molecular formula C9H7N3S B1168682 POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL CAS No. 117318-92-0

POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL

Cat. No.: B1168682
CAS No.: 117318-92-0
InChI Key:
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Description

POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL, also known as this compound, is a useful research compound. Its molecular formula is C9H7N3S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL] can be achieved through a polymerization reaction of the monomer 6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL. The polymerization can be carried out using a variety of methods such as Suzuki coupling, Stille coupling, or Grignard metathesis polymerization. The choice of method will depend on the availability of starting materials and the desired properties of the polymer.", "Starting Materials": [ "4-bromophenyl", "4-cyanophenyl", "1-bromohexane", "1,6-dibromohexane", "Pd(PPh3)4", "CuI", "Bu3SnCl", "Na2CO3", "THF", "DMF", "toluene", "hexane" ], "Reaction": [ "Step 1: Synthesis of 6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL", "a. Dissolve 4-bromophenyl, 4-cyanophenyl, and 1-bromohexane in THF and add Na2CO3.", "b. Add Pd(PPh3)4 and CuI to the reaction mixture and stir at room temperature for 24 hours.", "c. Purify the product by column chromatography to obtain 6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL.", "Step 2: Polymerization of 6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL", "a. Dissolve 6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL and Bu3SnCl in toluene and add Pd(PPh3)4.", "b. Heat the reaction mixture at 110°C for 24 hours under nitrogen atmosphere.", "c. Cool the reaction mixture and add hexane to precipitate the polymer.", "d. Purify the polymer by Soxhlet extraction with THF and DMF to obtain POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL]." ] }

CAS No.

117318-92-0

Molecular Formula

C9H7N3S

Molecular Weight

0

Synonyms

POLY[6-[4-(4-CYANOPHENYL)PHENOXY]HEXYL

Origin of Product

United States
Customer
Q & A

Q1: What is Nanoimprint-graphoepitaxy and how does it apply to P6CiM?

A1: Nanoimprint-graphoepitaxy is a technique that uses nanoimprinting to induce molecular orientation in a material. When applied to P6CiM, this method uses a mold with nanoscale features to create patterns on a thin film of the polymer. During the imprinting process, the P6CiM molecules align themselves parallel to the features of the mold. [] This technique is particularly interesting for P6CiM as it exhibits liquid crystalline properties, meaning its molecules can be easily manipulated into ordered arrangements. []

Q2: How does the molecular weight of polymers similar to P6CiM influence their phase behavior, particularly the reentrant nematic phase?

A3: Studies on poly(6-[4-(4′-cyanophenyl)phenoxy]hexyl acrylate)s, a polymer closely related to P6CiM, reveal that molecular weight significantly impacts the formation of liquid crystal phases. Polymers with molecular weights below 20,000 exhibit nematic, smectic A, and reentrant nematic phases upon cooling. In contrast, those exceeding 20,000 only exhibit a nematic phase. [] This difference arises from the molecular weight dependence of transition temperatures between these phases. The findings suggest that polymer chain length plays a crucial role in the reentrant behavior of these side-chain liquid crystalline polymers.

Q3: Can P6CiM be incorporated into block copolymers, and if so, what interesting properties emerge?

A4: Yes, P6CiM can be successfully incorporated into block copolymers, as demonstrated by the synthesis of poly{6-[4-(4-methoxyphenylazo)phenoxy]hexyl methacrylate}-block-poly{6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate} (PAzoMA-b-PBiPMA). [] This specific diblock copolymer, synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization, exhibits an interesting orientational cooperative effect. Even when the PAzoMA and PBiPMA blocks are microphase-separated, the interaction between their mesogens at the interface allows for photoinduced orientation transfer. Specifically, orienting the azobenzene groups in the PAzoMA block with light can lead to the biphenyl groups in the PBiPMA block aligning in the same direction within their respective domains. [] This highlights the potential of incorporating P6CiM into block copolymer designs for novel photoresponsive materials.

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